molecular formula C13H17Cl2NO3 B14361780 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-36-6

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide

Katalognummer: B14361780
CAS-Nummer: 90257-36-6
Molekulargewicht: 306.18 g/mol
InChI-Schlüssel: GPUYGGCUJGOGBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with a complex structure that includes multiple functional groups such as chloro, ethoxy, and methoxymethyl

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic precursor followed by the introduction of ethoxy and methoxymethyl groups through nucleophilic substitution reactions. The final step often involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90257-36-6

Molekularformel

C13H17Cl2NO3

Molekulargewicht

306.18 g/mol

IUPAC-Name

3-chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide

InChI

InChI=1S/C13H17Cl2NO3/c1-3-19-13-9(8-18-2)6-10(7-11(13)15)16-12(17)4-5-14/h6-7H,3-5,8H2,1-2H3,(H,16,17)

InChI-Schlüssel

GPUYGGCUJGOGBA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1Cl)NC(=O)CCCl)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.